

# Spectroscopic Analysis of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Phenylthiazolidine-4-carboxylic acid

**Cat. No.:** B1218299

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This guide provides a comprehensive overview of the spectroscopic data for **2-Phenylthiazolidine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers and scientists.

## Molecular Structure and Properties

- Chemical Formula:  $C_{10}H_{11}NO_2S$  [1]
- Molecular Weight: 209.27 g/mol [1]
- Structure: A thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The molecule exists as a mixture of diastereomers, typically the (2R, 4R) and (2S, 4R) epimers, due to the two chiral centers. [2]

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Phenylthiazolidine-4-carboxylic acid**, summarized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Phenylthiazolidine-4-carboxylic acid**, providing detailed information about the hydrogen and carbon environments.

The data often reflects a mixture of diastereomers.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Reference
7.49-7.21	m	-	Aromatic-H (5H)	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
5.66 / 5.50	s	-	H-2 (epimeric mixture)	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
4.19 / 3.89	dd / t	4.4, 6.8 / 8.0	H-4 (epimeric mixture)	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
3.40-3.28	m	-	H-5	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
3.12-3.02	m	-	H-5	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
7.52	m	-	Aromatic-H (2H)	Acetone-d <sub>6</sub>	<a href="#">[3]</a>
7.32	m	-	Aromatic-H (3H)	Acetone-d <sub>6</sub>	<a href="#">[3]</a>
5.66	s	-	H-2	Acetone-d <sub>6</sub>	<a href="#">[3]</a>
4.01	t	7.5	H-4	Acetone-d <sub>6</sub>	<a href="#">[3]</a>
3.44	m	-	H-5a	Acetone-d <sub>6</sub>	<a href="#">[3]</a>
3.21	m	-	H-5b	Acetone-d <sub>6</sub>	<a href="#">[3]</a>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent	Reference
172.90, 172.20	C=O (Carboxylic Acid)	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
141.20, 138.90	Aromatic C (quaternary)	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
128.50, 128.30, 128.20, 127.60, 127.30, 126.90	Aromatic CH	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
71.70, 71.10	C-2	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
65.40, 65.00	C-4	DMSO-d <sub>6</sub>	<a href="#">[2]</a>
38.50, 37.90	C-5	DMSO-d <sub>6</sub>	<a href="#">[2]</a>

The IR spectrum reveals the presence of key functional groups. The characteristic broad O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch are prominent features.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
3430	-	N-H Stretch	<a href="#">[2]</a>
3300-2500	Broad	O-H Stretch (Carboxylic Acid)	<a href="#">[4]</a> <a href="#">[5]</a>
2962, 2928	-	C-H Stretch (Aromatic/Aliphatic)	<a href="#">[2]</a>
1780-1710	Strong	C=O Stretch (Carboxylic Acid)	<a href="#">[6]</a>
1622, 1575	-	C=C Stretch (Aromatic Ring)	<a href="#">[2]</a>
1494-1425	-	Aromatic Ring Vibrations	<a href="#">[2]</a>
1381, 1307	-	C-N Stretch / C-O Stretch	<a href="#">[2]</a>

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) is a common method used for this analysis.

Table 4: Mass Spectrometry Data

m/z Value	Interpretation	Method	Reference
209.05	[M] <sup>+</sup> (Monoisotopic Mass)	EI-MS	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

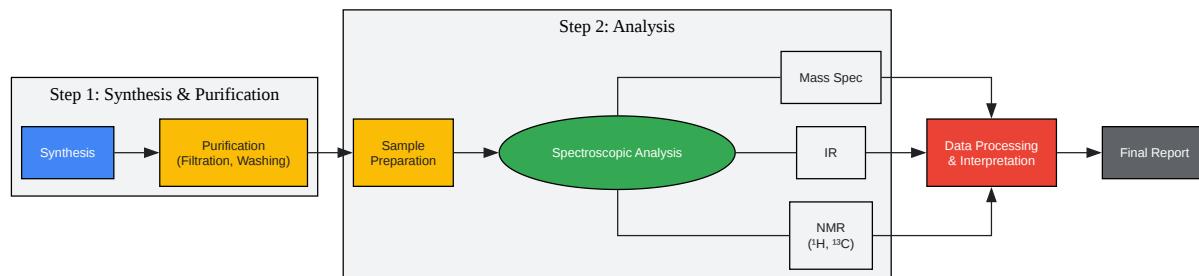
Detailed methodologies are crucial for the replication and verification of spectroscopic data.

A common synthetic route involves the condensation reaction between L-cysteine and benzaldehyde.[\[2\]](#)

- Reactants: L-cysteine (1.0 eq) and benzaldehyde (1.0 eq).
- Solvent: Ethanol is typically used as the reaction solvent.
- Procedure: The reactants are mixed in ethanol and stirred vigorously at room temperature. The reaction time can vary from 2 to 24 hours.[2][3]
- Work-up: The resulting precipitate is collected by suction filtration, washed with a cold solvent such as diethyl ether or cold ethanol, and dried to yield the final product.[2][3]
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer (e.g., Bruker).[2][3][7]
- Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub> or Acetone-d<sub>6</sub>.[2][3]
- Data Recording: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu) is used. [7]
- Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]
- Data Recording: The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), such as a Finnigan-MAT-311-A or Shimadzu GCMS-QP1000EX, is employed.[3][7]
- Method: The sample is introduced into the instrument, and mass spectra are recorded, typically at 70 eV.[7]

## Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-Phenylthiazolidine-4-carboxylic acid**.

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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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Email: [info@benchchem.com](mailto:info@benchchem.com)